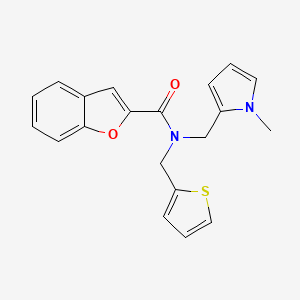![molecular formula C22H18N6O3S B2489006 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone CAS No. 894057-72-8](/img/structure/B2489006.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone is an intricate organic compound, playing a crucial role in various scientific domains. Its complex structure and functional groups render it significant in medicinal chemistry, biological research, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone typically involves multi-step reactions:
Starting materials: : Commonly, the synthesis begins with quinoline derivatives and nitrophenyl triazole derivatives.
Reaction Conditions: : These involve condensation reactions, nucleophilic substitution, and oxidative coupling under controlled temperatures and pH levels.
Catalysts and Reagents: : Acidic or basic catalysts are often employed to facilitate the reaction. Common reagents include thionyl chloride, acetic anhydride, and various solvents such as methanol or ethanol.
Industrial Production Methods: Industrially, the production scales up using flow reactors, which ensures better control over reaction parameters. The use of continuous flow techniques allows for efficient mixing and reaction time control, ultimately leading to higher yields and purity of the final compound.
化学反应分析
Types of Reactions: 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone undergoes several key types of reactions:
Oxidation: : It can be oxidized in the presence of strong oxidizing agents such as potassium permanganate.
Reduction: : Reduction can occur using agents like lithium aluminium hydride, leading to the formation of amine derivatives.
Substitution: : Halogenation and other nucleophilic substitution reactions are possible, especially at reactive sites around the triazole and quinoline rings.
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminium hydride, sodium borohydride.
Substituting agents: : Halogens, nitrating agents under controlled conditions (low temperatures, specific solvents).
Oxidation: : Yields quinoline N-oxides.
Reduction: : Produces amine derivatives.
Substitution: : Generates halogenated or nitrated compounds.
科学研究应用
Chemistry:
Synthetic Chemistry: : Utilized as a building block for complex organic synthesis, forming heterocyclic compounds with potential pharmaceutical properties.
Biochemical Probes: : Acts as a probe in studying enzyme-substrate interactions and cellular processes.
Drug Development: : Due to its complex structure, it is investigated for potential antiviral, antibacterial, and anticancer activities.
Material Science: : Used in the development of novel materials with specific electronic or optical properties.
作用机制
Molecular Targets and Pathways: 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone interacts with various molecular targets, including:
Proteins and Enzymes: : Modulates enzyme activity by binding to active sites or allosteric sites.
Cellular Pathways: : Influences signaling pathways, potentially altering gene expression or metabolic processes.
相似化合物的比较
Similar Compounds:
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-nitrophenyl)-ethanone: : A less complex analogue with simpler synthetic routes.
6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine: : A key intermediate used in synthesizing the target compound.
[1,2,4]Triazolo[4,3-b]pyridazines: : Similar core structure, differing in substituents and functional groups.
Uniqueness: What sets 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone apart is the combination of triazolo-pyridazine and dihydroquinolinyl moieties, which imparts unique chemical properties and biological activities, making it a valuable compound in research and industrial applications.
属性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O3S/c29-21(26-12-4-7-15-5-1-2-9-19(15)26)14-32-22-24-23-20-11-10-18(25-27(20)22)16-6-3-8-17(13-16)28(30)31/h1-3,5-6,8-11,13H,4,7,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUPMHQOTWWQPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 3-(N-(5-chloro-2,4-dimethoxyphenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate](/img/structure/B2488923.png)
![2-[3-({[(2,4-dichlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2488924.png)
![(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine](/img/structure/B2488925.png)
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2488926.png)
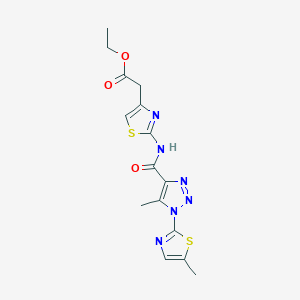
![N-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B2488931.png)
![6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2488932.png)
![3-(3,3-dimethyl-2-oxobutyl)-8-(2,3-dimethylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2488934.png)

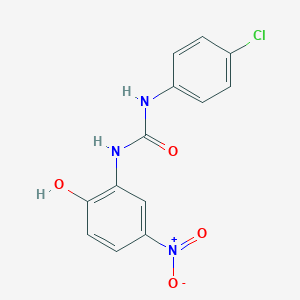
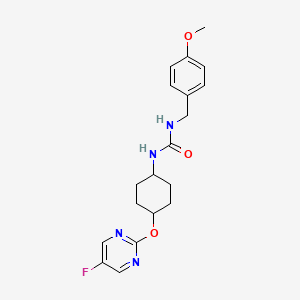
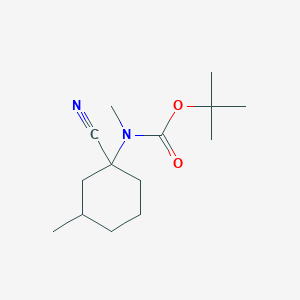
![2-Bromobenzo[d]thiazol-4-amine](/img/structure/B2488940.png)
